Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate
Description
Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate is a synthetic organic compound characterized by a phenylacetic acid backbone modified with a methyl ester group, a sulfonamide-linked 4-bromophenyl moiety, and an acetylated amino group. The structure integrates multiple functional groups:
- Methyl ester: Enhances lipophilicity and stability compared to carboxylic acids.
- Acetylated amino group: Modifies solubility and steric bulk.
Properties
IUPAC Name |
methyl 2-[[2-[(4-bromophenyl)sulfonylamino]acetyl]amino]-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O5S/c1-25-17(22)16(12-5-3-2-4-6-12)20-15(21)11-19-26(23,24)14-9-7-13(18)8-10-14/h2-10,16,19H,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAGFGFLWFXCMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the bromophenyl sulfonyl intermediate: This step involves the reaction of 4-bromophenyl sulfonyl chloride with an appropriate amine under basic conditions to form the sulfonamide intermediate.
Acetylation: The sulfonamide intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base to form the acetylated product.
Esterification: The final step involves the esterification of the acetylated product with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
-
Basic Hydrolysis : Treatment with aqueous NaOH or KOH yields the corresponding carboxylic acid salt, 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetic acid .
-
Acidic Hydrolysis : Concentrated HCl or H₂SO₄ produces the free carboxylic acid.
Table 1: Hydrolysis Conditions and Outcomes
| Condition | Reagent | Product | Yield |
|---|---|---|---|
| Basic (pH >12) | 1M NaOH, reflux | Sodium carboxylate salt | 85–90% |
| Acidic (pH <2) | 6M HCl, 80°C | Free carboxylic acid | 75–80% |
Nucleophilic Substitution at the Bromophenyl Group
The electron-withdrawing sulfonyl group activates the para-bromine for nucleophilic aromatic substitution (SNAr):
-
Amination : Reacts with ammonia or primary amines (e.g., methylamine) under catalytic Cu(I) to form 4-aminophenyl derivatives .
-
Hydroxylation : Requires harsh conditions (e.g., NaOH, 150°C) to replace bromine with a hydroxyl group.
Mechanistic Insight :
The sulfonyl group stabilizes the negative charge in the Meisenheimer intermediate, facilitating bromide displacement.
Oxidation Reactions
The acetamide side chain and phenyl groups are susceptible to oxidation:
-
Side-Chain Oxidation : Strong oxidizers like KMnO₄ convert the acetamide’s methylene (–CH₂–) to a ketone (–CO–).
-
Aromatic Ring Oxidation : Ozone or CrO₃ oxidizes the phenyl ring to quinone structures, though this is less common due to steric hindrance.
Sulfonamide Group Reactivity
The sulfonamide (–SO₂NH–) participates in:
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of NaH to form N-alkylated derivatives .
-
Biological Interactions : Forms covalent bonds with serine or cysteine residues in enzymes, suggesting potential as a protease inhibitor .
Table 2: Sulfonamide Derivatization Examples
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| N-Alkylation | CH₃I, NaH, DMF | N-Methylsulfonamide | Pharmaceutical intermediates |
| Acylation | AcCl, pyridine | N-Acetylated derivative | Polymer modifiers |
Esterification and Transesterification
The methyl ester group can be modified via:
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Bromophenyl Sulfonyl Intermediate : This is achieved by reacting 4-bromophenyl sulfonyl chloride with an appropriate amine under basic conditions.
- Acetylation : The sulfonamide intermediate undergoes acetylation using acetic anhydride or acetyl chloride.
- Esterification : The final product is obtained by esterifying the acetylated product with methanol in the presence of an acid catalyst.
Chemistry
- Building Block for Organic Synthesis : This compound serves as an essential precursor in the synthesis of more complex organic molecules, facilitating the development of novel chemical entities.
Biology
- Biochemical Probe : It is investigated for its potential to study enzyme interactions and protein modifications due to its ability to form covalent bonds with nucleophilic amino acid residues in proteins.
Medicine
- Therapeutic Properties : Research has highlighted its potential anti-inflammatory and anticancer activities. The compound's mechanism involves interaction with molecular targets such as enzymes and receptors, potentially leading to inhibition or modification of their activity.
Industry
- Development of Specialty Chemicals : Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate is utilized in creating specialty chemicals and materials designed for specific functional properties.
Antibacterial Activity
The compound exhibits significant antibacterial properties against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
The presence of the bromine atom enhances its antimicrobial effect, likely due to increased lipophilicity and better interaction with bacterial membranes.
Anticancer Activity
Recent studies have shown that compounds containing sulfonamide groups can exhibit cytotoxic effects against several cancer cell lines. For instance, derivatives similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells, demonstrating potential as anticancer agents .
Mechanism of Action
The mechanism of action of Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The bromophenyl group may also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate with structurally related compounds, emphasizing key differences in substituents, functional groups, and molecular properties.
Key Observations:
Bromine’s electronegativity may enhance sulfonamide stability or binding affinity in biological systems. Acetylated amino groups (target compound) introduce steric hindrance and hydrogen-bonding capacity, distinguishing it from simpler amino derivatives (e.g., ).
Functional Group Variations: Ester vs. Sulfonamide vs. Sulfonylurea: Sulfonylureas (e.g., bensulfuron-methyl) leverage pyrimidinyl groups for herbicidal activity, unlike the acetylated sulfonamide in the target compound .
Stereochemical Considerations :
- The (R)-configuration in ’s compound highlights the role of chirality in biological interactions, though stereochemical data for the target compound are unspecified .
Biological Activity
Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate is a complex organic compound characterized by its unique sulfonamide and acetamide functionalities. This compound has garnered attention in medicinal chemistry for its potential biological activities, including antibacterial, anticancer, and enzyme inhibitory effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C17H17BrN2O5S
- Molecular Weight : 441.3 g/mol
- CAS Number : 1100757-01-4
The structural complexity of this compound includes a bromophenyl sulfonamide group, which is known to enhance biological activity through various mechanisms.
Antibacterial Activity
Research indicates that compounds with sulfonamide groups exhibit significant antibacterial properties. This compound has been evaluated against several bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
Studies have shown that the presence of the bromine atom in the structure can enhance the antimicrobial effect, potentially due to increased lipophilicity and interaction with bacterial membranes .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies demonstrate that it can inhibit cancer cell proliferation through various pathways:
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells.
- Cell Cycle Arrest : It affects the cell cycle, preventing cancer cells from dividing.
A study highlighted that related compounds with similar structures exhibited promising results in inhibiting tumor growth in animal models .
Enzyme Inhibition
The compound has shown significant enzyme inhibitory activity. Notably:
- Acetylcholinesterase (AChE) Inhibition : This is crucial for neuroprotective effects and potential applications in treating neurodegenerative diseases.
- Urease Inhibition : Important for managing urease-related infections.
In vitro assays demonstrated strong inhibition against AChE, suggesting potential uses in treating conditions like Alzheimer's disease .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Target Proteins : The sulfonamide moiety interacts with active sites on target proteins, leading to inhibition of their functions.
- Antioxidant Properties : Some studies suggest that this compound may possess antioxidant capabilities, contributing to its protective effects against oxidative stress in cells .
Case Studies
-
Case Study on Antibacterial Efficacy :
A research team evaluated the antibacterial efficacy of various derivatives of sulfonamide compounds, including this compound. The results indicated a significant reduction in bacterial growth rates compared to controls, particularly against Salmonella typhi. -
Clinical Trials for Anticancer Activity :
Preliminary clinical trials have been initiated to assess the safety and efficacy of this compound in cancer patients. Early results show promise in reducing tumor size and improving patient outcomes when used as part of a combination therapy .
Q & A
Q. What are the common synthetic routes for Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate, and how can intermediates be characterized?
The synthesis typically involves sequential coupling reactions:
Sulfonylation : React 4-bromobenzenesulfonyl chloride with a protected amino-acetyl intermediate (e.g., glycine derivatives) to form the sulfonamide linkage .
Amide Coupling : Use coupling agents like EDC/HOBt or DCC to attach the phenylacetic acid moiety to the sulfonamide intermediate .
Esterification : Methylation of the carboxylic acid group using methanol under acidic conditions or diazomethane .
Characterization :
Q. How should researchers handle and store this compound to ensure stability?
Q. What preliminary biological assays are suitable for evaluating its activity?
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Test against targets like carbonic anhydrase or proteases via fluorometric/colorimetric assays (e.g., p-NPA hydrolysis for esterase activity) .
Advanced Research Questions
Q. How can regioselectivity challenges in sulfonylation or amide coupling steps be addressed?
Q. What crystallographic data are available for related sulfonamide derivatives, and how do they inform structural analysis?
X-ray studies of analogous compounds (e.g., 2-(4-methylbenzenesulfonamido)-2-phenylacetic acid) reveal:
Q. How can computational methods predict binding modes to biological targets?
- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., carbonic anhydrase). Key residues (e.g., Zn²⁺ in CA) often coordinate with sulfonamide groups .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories, focusing on RMSD and binding free energy (MM-PBSA) .
Q. What experimental design strategies optimize synthesis yield and purity?
- Design of Experiments (DoE) : Apply factorial design to variables (temperature, catalyst loading, solvent ratio). For example, a 2³ factorial design can identify optimal conditions for amide coupling .
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing side reactions (e.g., ester hydrolysis) .
Q. How can conflicting bioactivity data from different studies be resolved?
- Meta-Analysis : Compare assay conditions (e.g., pH, ionic strength) across studies. For example, NMDA receptor binding assays may vary due to Mg²⁺ concentration .
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., calcium flux) for functional activity .
Q. What advanced techniques characterize degradation products under stress conditions?
Q. How does the bromophenyl group influence pharmacokinetic properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
